Diethyl (2-hydroxy-1-phenylbutyl)phosphonate
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Overview
Description
Diethyl (2-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-hydroxy-1-phenylbutyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide or alcohol under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation and visible-light illumination has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Scientific Research Applications
Diethyl (2-hydroxy-1-phenylbutyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-hydroxy-1-phenylbutyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the hydroxy-phenylbutyl moiety.
Diethyl (2-hydroxyethyl)phosphonate: Similar structure but with a shorter carbon chain.
Diethyl (2-hydroxy-1-phenylethyl)phosphonate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: Diethyl (2-hydroxy-1-phenylbutyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62573-90-4 |
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Molecular Formula |
C14H23O4P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C14H23O4P/c1-4-13(15)14(12-10-8-7-9-11-12)19(16,17-5-2)18-6-3/h7-11,13-15H,4-6H2,1-3H3 |
InChI Key |
SBKQBLGCPUSEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)P(=O)(OCC)OCC)O |
Origin of Product |
United States |
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